molecular formula C20H23NO4 B11182352 3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid

3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid

Cat. No.: B11182352
M. Wt: 341.4 g/mol
InChI Key: UVUBRMPGPVRXGS-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction typically uses palladium catalysts and boron reagents under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

4-(4-methoxyanilino)-3-methyl-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C20H23NO4/c1-13-4-6-15(7-5-13)12-18(20(23)24)14(2)19(22)21-16-8-10-17(25-3)11-9-16/h4-11,14,18H,12H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

UVUBRMPGPVRXGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C(C)C(=O)NC2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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